Sodium 3-ethylbenzene-1-sulfinate
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Overview
Description
Sodium 3-ethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of 3-ethylbenzenesulfinic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-ethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 3-ethylbenzene using sulfur dioxide (SO2) and a suitable oxidizing agent, followed by neutralization with sodium hydroxide (NaOH). The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 3-ethylbenzene is treated with sulfur dioxide and an oxidizing agent. The resulting sulfinic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity, with careful monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-ethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Sodium 3-ethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 3-ethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-ethylbenzene-1-sulfinate is unique due to the presence of the ethyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to sodium benzenesulfinate, it has different steric and electronic properties, making it suitable for specific applications where other sulfinates may not be as effective .
Biological Activity
Sodium 3-ethylbenzene-1-sulfinate (SEBS) is a sulfonic acid derivative of ethylbenzene that has garnered attention for its potential biological activities. This article explores the biological activity of SEBS, focusing on its metabolic pathways, toxicological effects, and potential applications in bioremediation and therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonate group attached to the ethylbenzene structure. Its chemical formula is C9H11NaO3S, and it exhibits properties typical of sulfonic acids, such as high solubility in water and strong acidity.
Biological Activity Overview
The biological activity of SEBS can be categorized into several key areas:
-
Metabolism and Biodegradation :
- SEBS can undergo microbial degradation, which is essential for bioremediation efforts. Studies have shown that certain bacteria can metabolize ethylbenzene and its derivatives under anaerobic conditions, leading to the production of less harmful metabolites .
- The degradation pathways involve the conversion of ethylbenzene to phenolic compounds, which can further undergo mineralization by various microbial strains .
-
Toxicological Effects :
- Exposure to ethylbenzene and its derivatives, including SEBS, has been linked to various health effects. Ethylbenzene is known to cause neurotoxic effects, including dizziness and headaches upon inhalation . Chronic exposure can lead to more severe health issues such as auditory damage and potential carcinogenic effects .
- In laboratory studies, SEBS has shown cytotoxic effects on specific cell lines, indicating a need for careful handling in industrial applications .
- Environmental Impact :
Case Studies
Several case studies illustrate the biological activity of this compound:
- Bioremediation of Contaminated Sites : Research has demonstrated the use of bacterial strains capable of degrading ethylbenzene and its derivatives in contaminated aquifers. For instance, strains such as Dechloromonas have been effective in anaerobic degradation processes, converting ethylbenzene into less harmful compounds while utilizing nitrate as an electron acceptor .
- Toxicity Assessment : A study assessing the toxicological impact of ethylbenzene on aquatic organisms revealed that exposure to high concentrations resulted in significant behavioral changes and physiological stress responses in fish models. This underscores the importance of monitoring SEBS levels in environmental samples .
Research Findings
Recent studies have provided valuable insights into the biological activity and implications of this compound:
Properties
Molecular Formula |
C8H9NaO2S |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;3-ethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-2-7-4-3-5-8(6-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XZWOROCLCOQFND-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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